molecular formula C20H11BrN6O2 B13379572 (4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile

(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B13379572
M. Wt: 447.2 g/mol
InChI Key: BTEFQDIIWGIANH-UHFFFAOYSA-N
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Description

6-amino-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-amino-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-amino-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-amino-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H11BrN6O2

Molecular Weight

447.2 g/mol

IUPAC Name

4-(5-bromo-2-hydroxy-1H-indol-3-yl)-6-imino-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H11BrN6O2/c21-10-3-4-13-11(6-10)15(19(28)25-13)14-12(7-22)18(23)29-20-16(14)17(26-27-20)9-2-1-5-24-8-9/h1-6,8,23,25,28H,(H,26,27)

InChI Key

BTEFQDIIWGIANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(=C(C(=N)OC3=NN2)C#N)C4=C(NC5=C4C=C(C=C5)Br)O

Origin of Product

United States

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